4,5-Dihydro-1,3-oxazol-2-amine
Overview
Description
4,5-Dihydro-1,3-oxazol-2-amine is a chemical compound with a variety of potential applications in the field of chemistry . It is a part of a larger family of compounds known as oxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom within a five-membered ring .
Molecular Structure Analysis
The molecular structure of 4,5-Dihydro-1,3-oxazol-2-amine is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom . The exact molecular weight and other specific details may vary depending on the specific compound and its substitutions .Scientific Research Applications
Antimicrobial Activity
Specific Scientific Field
Microbiology and Infectious Diseases
Summary
4,5-Dihydro-1,3-oxazol-2-amine derivatives have demonstrated significant antimicrobial properties. Researchers have synthesized various oxazole derivatives and screened them for their effectiveness against bacteria, fungi, and other pathogens. These compounds hold promise as potential antimicrobial agents.
Experimental Procedures
Results
- Some derivatives exhibit potent antibacterial activity, while others show moderate antifungal effects .
Enantioselective Catalysis
Specific Scientific Field
Organic Chemistry and Asymmetric Synthesis
Summary
Chiral oxazoline ligands derived from 4,5-dihydro-1,3-oxazol-2-amine have been applied in copper-catalyzed enantioselective reactions. These ligands enhance the enantiocontrol of nitroaldol reactions, leading to products with high enantiopurity and yield .
Experimental Procedures
Results
Medicinal Chemistry
Specific Scientific Field
Drug Discovery and Development
Summary
Oxazole-based molecules, including derivatives of 4,5-dihydro-1,3-oxazol-2-amine, serve as central scaffolds in medicinal chemistry. They exhibit diverse interactions with receptors and enzymes, making them valuable for drug discovery. Researchers explore their potential as therapeutic agents .
Experimental Considerations
Outcomes
1,3,4-Oxadiazole Synthesis
Specific Scientific Field
Organic Synthesis
Summary
4,5-Dihydro-1,3-oxazol-2-amine serves as an intermediate in the synthesis of 1,3,4-oxadiazole compounds. These derivatives exhibit diverse biological activities and are valuable in drug development .
Experimental Steps
Outcomes
Other Applications
Specific Scientific Field
Varied Fields
Summary
4,5-Dihydro-1,3-oxazol-2-amine derivatives find applications beyond those mentioned above. Researchers continue to explore their potential in fields such as materials science, catalysis, and bioorganic chemistry.
Experimental Approaches
Notable Results
properties
IUPAC Name |
4,5-dihydro-1,3-oxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c4-3-5-1-2-6-3/h1-2H2,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXGBZDYGZBRBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285885 | |
Record name | amino oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-1,3-oxazol-2-amine | |
CAS RN |
24665-93-8 | |
Record name | NSC43138 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | amino oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-2-oxazoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82WC5KQ7SW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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